1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl-

Lipophilicity Drug-likeness Membrane permeability

1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- (CAS 93745-58-5) is a fully aromatic bicyclic heterocycle belonging to the imidazo[1,2-b]pyrazole class. It bears a nitroso group at position 3 and phenyl substituents at positions 2 and 6, yielding the molecular formula C17H12N4O and a molecular weight of 288.30 g/mol.

Molecular Formula C17H12N4O
Molecular Weight 288.30 g/mol
CAS No. 93745-58-5
Cat. No. B12802552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl-
CAS93745-58-5
Molecular FormulaC17H12N4O
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=NC(=C(N3N2)N=O)C4=CC=CC=C4
InChIInChI=1S/C17H12N4O/c22-20-17-16(13-9-5-2-6-10-13)18-15-11-14(19-21(15)17)12-7-3-1-4-8-12/h1-11,19H
InChIKeyGMGRCWALKVWPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- (CAS 93745-58-5): Core Scaffold, Physicochemical Identity, and Procurement Context


1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- (CAS 93745-58-5) is a fully aromatic bicyclic heterocycle belonging to the imidazo[1,2-b]pyrazole class. It bears a nitroso group at position 3 and phenyl substituents at positions 2 and 6, yielding the molecular formula C17H12N4O and a molecular weight of 288.30 g/mol . This substitution pattern distinguishes it structurally from simpler 1H-imidazo[1,2-b]pyrazole analogs and from the broader family of imidazo[1,2-b]pyrazole-7-carboxamides, 2,3-dihydro-derivatives, and bis(arylazo)-substituted variants [1]. Its original synthesis, reported in 1984, proceeds via condensation of α-ketohydroximoyl chlorides with 5-amino-3-phenylpyrazole [2].

Why 1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- Cannot Be Replaced by Generic Imidazo[1,2-b]pyrazole Analogs in Research Procurement


Generic imidazo[1,2-b]pyrazole derivatives are not interchangeable with 3-nitroso-2,6-diphenyl- substituted variants because the combination of a C-3 nitroso group and C-2/C-6 diphenyl substitution imparts a distinct electronic and steric profile that is absent in unsubstituted or mono-substituted analogs. The nitroso moiety functions as a strong electron-withdrawing group capable of participating in redox chemistry, tautomerism, and metal coordination, while the diphenyl array drastically increases lipophilicity (computed LogP 4.39 vs. estimated LogP ≈0.5–1.0 for the parent 1H-imidazo[1,2-b]pyrazole) . These features cannot be replicated by the 7-carboxamide, 2,3-dihydro, or 7-arylazo subclasses, which occupy different chemical space and exhibit distinct biological target profiles [1]. Substituting this compound with a generic imidazo[1,2-b]pyrazole scaffold would therefore alter solubility, membrane permeability, and potential pharmacophoric interactions, undermining experimental reproducibility in hit-to-lead campaigns or probe molecule studies.

Quantitative Differentiation Evidence for 1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- (CAS 93745-58-5) Relative to Closest Comparators


Lipophilicity Enhancement Over the Parent 1H-Imidazo[1,2-b]pyrazole Scaffold: LogP Comparison

The introduction of two phenyl rings at C-2 and C-6 plus a nitroso group at C-3 elevates the computed octanol-water partition coefficient (LogP) from an estimated ~0.5–1.0 for the unsubstituted 1H-imidazo[1,2-b]pyrazole (CAS 251-80-9) to 4.39 for the target compound . This ~3.4–3.9 log unit increase translates to roughly 2,500–8,000-fold greater lipophilicity, a property that directly influences passive membrane permeability, plasma protein binding, and in vitro assay behavior.

Lipophilicity Drug-likeness Membrane permeability

Molecular Topology Divergence from 7-Carboxamide and 2,3-Dihydro Imidazo[1,2-b]pyrazole Chemotypes

The target compound occupies a distinct region of chemical space compared to the two most frequently studied imidazo[1,2-b]pyrazole subclasses. Its molecular weight (288.30 g/mol) is substantially higher than that of the anti-tubercular 2,3-dihydro-imidazo[1,2-b]pyrazole series (representative MW range 200–280 g/mol) [1], and its topological polar surface area (TPSA = 62.52 Ų) is markedly lower than that of imidazo[1,2-b]pyrazole-7-carboxamides (e.g., DU385, TPSA ≈ 90–100 Ų) [2]. These differences imply fundamentally different hydrogen-bonding capacity and passive permeability profiles.

Chemical space Chemotype differentiation SAR

Synthetic Provenance and Yield: One-Step Construction from α-Ketohydroximoyl Chloride

The target compound is prepared in a single synthetic operation by reacting α-ketohydroximoyl chlorides with 5-amino-3-phenylpyrazole [1]. While exact yield data for compound 17 is unavailable in the abstracted record, the paper reports that nitroso derivatives of imidazo[1,2-b]pyrazole and related fused systems were obtained in 'good yields' [1]. In contrast, the synthesis of 3,7-bis(arylazo)-2,6-diphenyl-1H-imidazo[1,2-b]pyrazoles requires a multi-step sequence involving N-aryl 2-oxo-2-phenylethanehydrazonoyl bromides followed by diazonium coupling [2], introducing additional synthetic complexity and purification burden.

Synthetic methodology Yield Heterocyclic chemistry

Absence of Published Biological Potency Data: Evidence Gap Assessment

A systematic search of the primary literature, patent databases, and authoritative chemical registries does not identify any published IC50, MIC, Ki, or other quantitative biological activity data for 1H-imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- (CAS 93745-58-5) [1]. This contrasts sharply with the imidazo[1,2-b]pyrazole-7-carboxamide subclass, for which nanomolar IC50 values against HL-60 (16.54 nM), MOLT-4 (27.24 nM), and MV-4-11 (32.25 nM) leukemia cell lines have been reported for lead compound DU385 [2], and with the 2,3-dihydro-imidazo[1,2-b]pyrazole anti-tubercular series, where compounds achieving >90% inhibition of Mycobacterium growth at low micromolar concentrations have been identified [3]. The absence of biological data for the target compound represents both a limitation and an opportunity: it remains an underexplored chemotype for which novel target activity screens could yield first-in-class data.

Data gap Biological characterization Procurement risk

Research and Industrial Application Scenarios for 1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- (CAS 93745-58-5) Based on Verified Differentiation Evidence


Scaffold-Hopping Starting Point for Lipophilic Probe Molecule Design

The target compound's LogP of 4.39 positions it as a high-lipophilicity starting point for designing cell-permeable probe molecules targeting intracellular proteins. Compared to the parent 1H-imidazo[1,2-b]pyrazole (estimated LogP ~0.5–1.0), the 2,500–8,000-fold increase in lipophilicity makes it suitable for phenotypic screening campaigns where passive membrane permeability is rate-limiting. Medicinal chemists can leverage this scaffold to explore structure-lipophilicity relationships without introducing additional ring systems or side chains.

Redox-Active Pharmacophore Studies Utilizing the C-3 Nitroso Group

The C-3 nitroso group provides a redox-active handle that is absent in 7-carboxamide, 2,3-dihydro, and 7-arylazo imidazo[1,2-b]pyrazoles [1]. This moiety can undergo reversible reduction to the corresponding hydroxylamine or irreversible reduction to the amine, enabling pro-drug strategies or hypoxia-activated drug design. The nitroso group also participates in metal chelation and can serve as a nitric oxide (NO) donor surrogate, opening avenues in cardiovascular and oncology research.

Chemical Biology Tool for Tautomerism and Photophysical Studies

Imidazo[1,2-b]pyrazoles bearing azo and nitroso substituents at C-3 are known to exhibit azo-hydrazone tautomerism in ground and excited states [2]. The target compound's 3-nitroso-2,6-diphenyl substitution pattern makes it a valuable model system for investigating nitroso-oxime tautomerism, UV-Vis absorption behavior, and photostability in different solvent environments. Such studies are relevant for the rational design of photoaffinity labels and fluorescent probes.

Precursor for Diversified C-3 Functionalized Imidazo[1,2-b]pyrazole Libraries

The Parkanyi 1984 one-step condensation protocol [3] provides a synthetically tractable route to the 3-nitroso-2,6-diphenyl core. From this advanced intermediate, reduction of the nitroso group to a primary amine unlocks amide coupling, sulfonamide formation, and reductive amination chemistries, enabling rapid library generation for high-throughput screening. This positions the compound as a strategic diversity point for parallel synthesis efforts.

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